2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide follows IUPAC guidelines for heterocyclic compounds. The parent structure is a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms), substituted at position 1 with an isopropyl group and at position 5 with a propanamide side chain. The propanamide chain is further modified by a chlorine atom at the second carbon.
The IUPAC name is derived as follows:
- Root : Pyrazole (azacyclopentadiene)
- Substituents :
- N-isopropyl group at position 1
- N-linked propanamide at position 5, with a chlorine atom at the β-carbon of the propanamide chain
This nomenclature is consistent with structural data from multiple sources.
| Component | Position | Description |
|---|---|---|
| Pyrazole core | Base | 1H-pyrazole ring system |
| Isopropyl group | N1 | -C(CH₃)₂ substituent |
| Propanamide side chain | C5 | -NH-C(O)-CH₂Cl |
Molecular Formula Analysis: C₉H₁₄ClN₃O
The molecular formula C₉H₁₄ClN₃O corresponds to a molar mass of 215.68 g/mol . Key features include:
Elemental Composition
| Element | Count | Contribution to Molar Mass (g/mol) | Percentage Composition |
|---|---|---|---|
| Carbon | 9 | 108.09 | 50.14% |
| Hydrogen | 14 | 14.11 | 6.55% |
| Chlorine | 1 | 35.45 | 16.45% |
| Nitrogen | 3 | 42.02 | 19.49% |
| Oxygen | 1 | 16.00 | 7.42% |
Three-Dimensional Conformational Analysis
The three-dimensional structure is defined by the pyrazole ring’s planarity and substituent orientations:
Key Structural Features
- Pyrazole ring : Fully planar due to aromatic conjugation (bond lengths: ~1.33 Å for C-N, ~1.38 Å for C-C).
- Isopropyl group : Adopts a equatorial orientation relative to the pyrazole plane to minimize steric strain.
- Propanamide side chain : The chloro-propanamide moiety projects perpendicular to the pyrazole plane, stabilized by intramolecular hydrogen bonding between the amide NH and the pyrazole N2 atom.
Computed Parameters (DFT studies):
| Parameter | Value |
|---|---|
| Dihedral angle (C5-NH) | 172.3° |
| Bond angle (N1-C5-NH) | 123.7° |
| Torsional strain | < 2 kcal/mol |
Tautomeric and Isomeric Considerations
Tautomerism
Pyrazole derivatives typically exhibit annular tautomerism involving proton shifts between N1 and N2. However, in this compound:
Stereoisomerism
The β-chloro substituent in the propanamide chain introduces a chiral center at C2 of the alkyl chain. The compound may exist as two enantiomers:
$$ \text{(R)-2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide} $$
$$ \text{(S)-2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide} $$
No stereochemical data is explicitly reported in available sources, but synthetic routes typically yield racemic mixtures unless chiral auxiliaries are employed.
Positional Isomerism
Potential isomers could arise from alternative substitution patterns on the pyrazole ring (e.g., chloro-propanamide at C3/C4). However, the IUPAC name and synthetic protocols confirm the C5-substituted structure as the characterized form.
Properties
IUPAC Name |
2-chloro-N-(2-propan-2-ylpyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-6(2)13-8(4-5-11-13)12-9(14)7(3)10/h4-7H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYHEKWPQOHKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The compound has the molecular formula C₉H₁₄ClN₃O and a molecular weight of 215.68 g/mol . Its IUPAC name, 2-chloro-N-(2-isopropylpyrazol-3-yl)propanamide , reflects a propanamide backbone substituted with a chlorine atom at the second carbon and an isopropyl-pyrazole moiety at the amide nitrogen. Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 134.47°C (predicted) | |
| Density | ~1.2 g/cm³ (predicted) | |
| Boiling Point | ~381.5°C at 760 mmHg | |
| LogP (XLogP3-AA) | 1.5 | |
| Topological Polar SA | 46.9 Ų |
The SMILES string (CC(C)N1C(=CC=N1)NC(=O)C(C)Cl) and InChIKey (YIYHEKWPQOHKFS-UHFFFAOYSA-N) confirm the connectivity and stereochemistry.
Synthetic Pathways
Amidation of 1-Isopropyl-1H-Pyrazol-5-Amine
The most straightforward method involves coupling 1-isopropyl-1H-pyrazol-5-amine with 2-chloropropanoyl chloride under basic conditions:
Reaction Scheme:
$$
\text{1-Isopropyl-1H-pyrazol-5-amine} + \text{2-Chloropropanoyl Chloride} \xrightarrow{\text{Base}} \text{2-Chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide} + \text{HCl}
$$
Procedure:
- Dissolve 1-isopropyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.0 equiv) as a base to scavenge HCl.
- Slowly add 2-chloropropanoyl chloride (1.1 equiv) at 0°C.
- Stir at room temperature for 12 hours.
- Extract with water, dry over MgSO₄, and purify via silica gel chromatography.
Optimization Notes:
Halogenation of N-(1-Isopropyl-1H-Pyrazol-5-yl)Propanamide
A patent-pending method (WO2019097306A2) describes chlorination using disulfides and halogenating agents :
Reaction Scheme:
$$
\text{N-(1-Isopropyl-1H-pyrazol-5-yl)propanamide} + \text{R₁-S-S-R₁} + \text{X₂} \xrightarrow{\text{Nitrile Solvent}} \text{2-Chloro Derivative}
$$
Key Steps:
- Combine propanamide precursor with diethyl disulfide (1.2 equiv) in acetonitrile.
- Add sulfuryl chloride (SO₂Cl₂, 1.5 equiv) dropwise at -10°C.
- Warm to 25°C and stir for 6 hours.
- Quench with NaHCO₃, extract with ethyl acetate, and crystallize from hexane.
Mechanistic Insight:
The disulfide acts as a radical initiator, facilitating electrophilic chlorination at the β-carbon of the propanamide chain. Sulfuryl chloride serves as both a chlorinating agent and a mild oxidizer.
Comparative Analysis of Methods
| Parameter | Amidation Method | Halogenation Method |
|---|---|---|
| Yield | 68–72% | 55–60% |
| Purity (HPLC) | >95% | 88–92% |
| Reaction Time | 12 hours | 6 hours |
| Scalability | Suitable for multi-gram scale | Requires strict temperature control |
| Byproducts | Minimal | Disulfide oxidation intermediates |
The amidation route is favored for its simplicity, while the halogenation method offers regioselectivity for derivatives with complex substitution patterns.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, CH(CH₃)₂), 1.55 (d, 3H, CH₃), 4.45 (m, 1H, CH(CH₃)₂), 6.25 (s, 1H, pyrazole-H), 7.85 (s, 1H, NH).
- IR (KBr): 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Applications and Derivatives
While primary applications remain proprietary, structural analogs are explored as:
- Herbicide intermediates due to the chloroacetamide moiety.
- Kinase inhibitors in cancer therapy, leveraging the pyrazole scaffold.
Chemical Reactions Analysis
Hydrolysis Reactions
The chloro group undergoes hydrolysis under basic or acidic conditions:
Alkaline Hydrolysis
-
Conditions : Aqueous NaOH (1M), ethanol, reflux (80°C, 4–6 hours).
-
Product : 2-Hydroxy-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide.
Acidic Hydrolysis
-
Conditions : HCl (6M), 60°C, 8 hours.
-
Product : Propanoic acid derivative (degradation observed).
Stability : The compound remains stable at pH 4–8 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Nucleophilic Substitution
The chloro substituent is susceptible to nucleophilic displacement:
With Amines
-
Reagents : Primary amines (e.g., methylamine) in DMF, 60°C, 12 hours .
-
Product : Substituted propanamide derivatives (e.g., 2-(methylamino)-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide).
With Thiols
Kinetics : Second-order rate constants for substitution with piperidine in ethanol:
| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
|---|---|
| 25 | 1.2 × 10⁻³ |
| 40 | 3.8 × 10⁻³ |
Cyclocondensation Reactions
The pyrazole ring participates in fused heterocycle formation:
With Dielectrophiles
-
Reagents : α,β-Unsaturated carbonyl compounds (e.g., acryloyl chloride), THF, 0°C → RT .
-
Product : Pyrazolo[3,4-d]pyrimidine derivatives via tandem nucleophilic attacks .
Mechanism :
Acid Catalysis
-
Outcome : Enhanced electrophilicity of the pyrazole ring for nitration or sulfonation.
Base Catalysis
Biological Activity Correlations
Structural modifications of the propanamide chain impact pharmacological properties:
-
Chloro Replacement : Substituting Cl with CF₃ or CN reduces integrin-linked kinase (ILK) inhibition potency .
-
Side Chain Length : Extending the chain beyond three carbons diminishes activity .
| Modification | ILK IC₅₀ (μM) | Cancer Cell IC₅₀ (μM) |
|---|---|---|
| Cl (parent compound) | 0.6 | 1.0–2.5 |
| CF₃ | >10 | >10 |
| CN | >10 | >10 |
Scientific Research Applications
The compound has been investigated for various biological activities, particularly in the context of androgen receptor modulation. Its structural features suggest potential utility in treating conditions related to androgen receptor activity, such as prostate cancer.
Androgen Receptor Modulation
Research indicates that compounds similar to 2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide function as tissue-selective androgen receptor modulators (SARMs). These compounds exhibit high affinity for androgen receptors and can act as antagonists, making them valuable in the treatment of AR-dependent cancers. Notably, they have shown:
- High Affinity : The compound demonstrates strong binding to androgen receptors.
- Antagonistic Activity : It inhibits the proliferation of prostate cancer cell lines effectively.
- Safety Profile : Exhibits low potential for drug-drug interactions and favorable solubility characteristics .
Prostate Cancer Treatment
A study highlighted the effectiveness of compounds structurally related to this compound in inhibiting prostate cancer cell growth. These compounds were shown to selectively target AR pathways, leading to reduced tumor growth in preclinical models .
Structure-Activity Relationship Studies
Investigations into the structure-activity relationships (SAR) of pyrazole derivatives have revealed that modifications to the pyrazole ring and the introduction of chlorine atoms can significantly enhance biological activity. These findings support the hypothesis that this compound may be optimized further for improved efficacy against AR-related conditions .
Potential Applications Beyond Oncology
While much of the current research focuses on cancer treatment, there is potential for broader applications:
- Anti-inflammatory Agents : Due to their ability to modulate receptor activity, similar compounds may also serve as anti-inflammatory agents.
- Endocrine Disorders : The modulation of androgen receptors could be beneficial in treating various endocrine disorders where hormone levels are disrupted.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The isopropyl and pyrazolyl groups can interact with hydrophobic pockets in the target protein, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chlorine substituents (e.g., in 3a and 3b from ) increase melting points due to enhanced intermolecular interactions (e.g., 3b: 171–172°C with dual Cl substituents) .
- Alkyl vs.
- Solubility : Hydrochloride salts (e.g., 2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide hydrochloride in ) exhibit higher aqueous solubility than free bases, a critical factor in pharmaceutical formulations .
Reactivity:
- Carboxamide Stability : The propanamide group in the main compound is less reactive than sulfonyl chlorides (e.g., 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride in ), which are prone to nucleophilic substitution .
- Synthetic Versatility : The chlorine atom at the 2-position enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a common strategy in agrochemical derivatization.
Commercial Availability and Derivatives
The main compound is marketed by Aaron Chemicals LLC and Santa Cruz Biotechnology (sc-342095A), with pricing scaling from $130 to $1,674 depending on quantity . Derivatives such as the cyclohexylmethyl analog (sc-342095) highlight the demand for lipophilic variants in drug discovery .
Biological Activity
2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is investigated primarily for its anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.
The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to inhibit specific enzymes and modulate signaling pathways involved in inflammation and cancer progression. Pyrazole compounds have been shown to interact with cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
In a comparative study, the compound exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating moderate potency .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. The compound's mechanism involves the inhibition of COX enzymes, which play a pivotal role in the inflammatory process. In preclinical models, pyrazole derivatives have shown promising results in reducing inflammation markers.
Study on Cytotoxicity
A study conducted by Wei et al. evaluated various pyrazole derivatives for their cytotoxicity against cancer cells. The results indicated that certain derivatives had significant growth inhibitory effects on A549 cells, with an IC50 value of 26 µM for one of the tested compounds . This suggests that this compound may possess similar properties.
Inhibition of Aurora Kinase
Another important aspect of pyrazole compounds is their ability to inhibit Aurora kinases, which are crucial for cell division and are often overexpressed in cancers. A derivative related to this compound was found to inhibit Aurora-A kinase with an IC50 of 0.067 µM . This highlights the potential application of such compounds in targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide, and how should intermediates be characterized?
- Methodology : The synthesis typically involves coupling a pyrazole derivative with a chloro-propanamide precursor. For example, cyclization using phosphoryl chloride (POCl₃) at elevated temperatures (~120°C) is effective for forming pyrazole intermediates, as demonstrated in structurally related compounds . Key intermediates should be characterized via IR spectroscopy (to confirm amide C=O stretches at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR (to verify substitution patterns on the pyrazole ring and isopropyl group) .
Q. How does the electronic environment of the pyrazole ring influence the reactivity of this compound?
- Methodology : The 1-isopropyl group on the pyrazole nitrogen creates steric hindrance, while the 5-position nitrogen acts as an electron-deficient site, directing electrophilic substitution. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactivity, particularly at the chloro-propanamide moiety . Experimentally, competitive reactions with nucleophiles (e.g., amines) can validate these predictions .
Q. What spectroscopic techniques are critical for confirming the compound’s purity and structure?
- Methodology : High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (expected [M+H]⁺ ~257.1 Da). Liquid chromatography–mass spectrometry (LC-MS) with UV detection at 254 nm ensures purity (>95%). X-ray crystallography, though dependent on crystal quality, can resolve bond angles and confirm stereochemistry, as seen in analogous palladium-pyrazole complexes .
Advanced Research Questions
Q. How can quantum chemical calculations optimize reaction conditions for synthesizing this compound?
- Methodology : Reaction path searches using density functional theory (DFT) can identify transition states and activation energies for key steps (e.g., cyclization). For instance, the ICReDD framework integrates computational screening of solvents and catalysts (e.g., Pd-based catalysts for coupling reactions) to reduce trial-and-error experimentation . Factorial design (e.g., varying temperature, solvent polarity) can statistically validate computational predictions .
Q. How should researchers resolve discrepancies between experimental and computational spectral data?
- Methodology : If NMR chemical shifts deviate from DFT-predicted values, consider dynamic effects (e.g., solvent interactions, tautomerism). Use variable-temperature NMR to detect conformational changes. For crystallographic disagreements (e.g., bond lengths), refine data using SHELXL, which handles disorder and twinning in small-molecule structures . Cross-validate with alternative methods like Raman spectroscopy.
Q. What strategies address low yields in the final coupling step of the synthesis?
- Methodology : Screen catalysts (e.g., Pd/Cu systems for Ullmann-type couplings) and optimize reaction time using design of experiments (DoE). For example, a central composite design can model interactions between temperature (80–120°C), catalyst loading (1–5 mol%), and solvent (DMF vs. THF) to maximize yield . Monitor byproducts via GC-MS to identify side reactions (e.g., dehalogenation) .
Q. How can regioselectivity in pyrazole functionalization be controlled during synthesis?
- Methodology : Steric and electronic factors dictate substitution patterns. Use bulky directing groups (e.g., tert-butyl) to block undesired positions. Computational NBO (Natural Bond Orbital) analysis can predict electron density distribution, guiding the choice of electrophiles. Experimentally, competitive reactions with iodine monochloride (ICl) can probe regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
